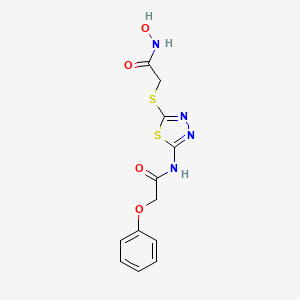

N-hydroxy-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-hydroxy-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic organic compound known for its unique structural features and diverse applications. This molecule encompasses a thiadiazole ring, a phenoxy group, and an acetamide functionality, indicating potential biological and chemical reactivity. The compound's intricate architecture provides a platform for various applications in chemical research, pharmaceutical developments, and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Thiadiazole Formation: : The synthesis begins with constructing the 1,3,4-thiadiazole ring. A typical method involves the reaction of hydrazine derivatives with carbon disulfide in the presence of an acidic catalyst.

N-Hydroxy Group Introduction: : The hydroxylamine hydrochloride serves as a precursor, reacting with intermediates to introduce the N-hydroxy group.

Acetamide Group Attachment: : Acetylation reactions using acetyl chloride or acetic anhydride in an alkaline medium (eg

Phenoxyacetamide Derivative Formation: : The synthesis culminates in coupling the thiadiazole with phenoxyacetyl chloride under basic conditions, typically using a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial-scale production involves optimizing reaction conditions to maximize yield and purity. Key considerations include selecting appropriate solvents (e.g., dichloromethane, ethanol), controlling temperature (typically 0°C to room temperature for sensitive steps), and employing advanced purification techniques like recrystallization or chromatography to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : The compound can undergo oxidation, especially at the sulfur moiety, forming sulfoxides or sulfones under controlled oxidizing conditions (e.g., using hydrogen peroxide or peracids).

Reduction: : Reduction reactions may target the acetamide group, reducing it to amines or other functionalities using reagents like lithium aluminum hydride (LiAlH4).

Substitution: : The phenoxy group can participate in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: : Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

Substitution: : Nucleophiles such as sodium thiolate (NaSR), ammonia (NH3)

Major Products

Depending on the reaction pathway:

Oxidation: : Sulfoxides, sulfones

Reduction: : Amines, reduced thiadiazole derivatives

Substitution: : Varied substituted phenoxy derivatives

Aplicaciones Científicas De Investigación

Chemistry

N-hydroxy-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide serves as a vital precursor in synthesizing more complex organic molecules. It's employed in studying reaction mechanisms, particularly in organic synthesis involving sulfur and nitrogen heterocycles.

Biology and Medicine

In medicinal chemistry, this compound exhibits potential as an anti-cancer and antimicrobial agent due to its structural resemblance to known pharmacophores. It is investigated for its ability to inhibit specific enzymes or pathways critical to disease progression.

Industry

Industrial applications include its use as an intermediate in producing agrochemicals, dyes, and specialty chemicals. Its unique reactivity allows for the synthesis of various functional materials.

Mecanismo De Acción

The compound exerts its effects primarily through interaction with biological macromolecules. Its mode of action typically involves:

Enzyme Inhibition: : Binding to the active site of enzymes, thereby preventing substrate access and enzymatic activity.

Pathway Interference: : Disrupting cellular pathways, leading to impaired cell function or death.

Comparación Con Compuestos Similares

Similar Compounds

Thiadiazole Derivatives: : Compounds like 2-amino-1,3,4-thiadiazole share a similar core structure but lack additional functional groups that confer unique reactivity.

Phenoxyacetamide Derivatives: : These include compounds such as 4-phenoxyacetamide, which is structurally related but differs in substituent positions and functional groups.

Uniqueness

N-hydroxy-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide stands out due to its combined functionalities, enabling a broader range of chemical reactions and biological interactions, unlike simpler analogs.

Actividad Biológica

N-hydroxy-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound through various studies, highlighting its synthesis, mechanisms of action, and efficacy against different biological targets.

Synthesis and Structural Characteristics

The compound is synthesized through a series of reactions involving thiadiazole derivatives. The general synthetic route includes:

- Formation of Thiadiazole : The initial step involves the synthesis of 1,3,4-thiadiazole derivatives.

- Acetylation : The thiadiazole is then reacted with phenoxyacetyl chloride to introduce the phenoxyacetamido group.

- Hydroxylation : Finally, hydroxylation leads to the formation of N-hydroxy derivatives.

The molecular structure can be summarized as follows:

| Component | Structure |

|---|---|

| Thiadiazole Core | Thiadiazole |

| Phenoxyacetamido Group | Phenoxyacetamido |

Anticancer Activity

Recent studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Testing : The compound was evaluated using the MTT assay against HeLa and MCF-7 cell lines. The results indicated an IC50 value of 29 μM against HeLa cells, showcasing its potent anticancer properties .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated:

- Antimicrobial Efficacy : In vitro studies revealed effectiveness against several bacterial strains, including resistant strains of Mycobacterium tuberculosis. The compound exhibited excellent metabolic stability and bioavailability .

The mechanisms underlying the biological activity of this compound are thought to involve:

- Inhibition of Cell Proliferation : The compound disrupts cellular processes leading to apoptosis in cancer cells.

- Interaction with Biological Targets : Its lipophilic nature facilitates interaction with various biological targets, enhancing its efficacy .

Case Studies

Several case studies highlight the compound's potential:

- Study on Anticancer Effects : A study reported that compounds similar to N-hydroxy derivatives showed enhanced cytotoxicity when combined with other agents, suggesting synergistic effects in cancer therapy .

- Antimicrobial Resistance : Another study focused on its activity against drug-resistant Mycobacterium tuberculosis, indicating promising results for future therapeutic applications .

Propiedades

IUPAC Name |

N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O4S2/c17-9(6-20-8-4-2-1-3-5-8)13-11-14-15-12(22-11)21-7-10(18)16-19/h1-5,19H,6-7H2,(H,16,18)(H,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZCRPCQDQUGMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)SCC(=O)NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.